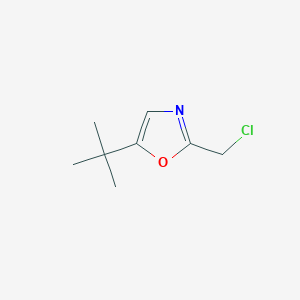

5-tert-Butyl-2-(chloromethyl)oxazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butyl-2-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGZUJZYTRPEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514200 | |

| Record name | 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224441-73-0 | |

| Record name | 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-tert-Butyl-2-(chloromethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-(chloromethyl)oxazole is a substituted oxazole compound of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a reactive chloromethyl group and a sterically influential tert-butyl group on the oxazole core, renders it a valuable synthetic intermediate. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic data, and its application as a versatile building block, particularly in the burgeoning field of targeted protein degradation.

The oxazole ring is a key pharmacophore found in numerous biologically active compounds. The presence of the electrophilic chloromethyl moiety at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular scaffolds. This reactivity is central to its utility, especially in its role as a building block for Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated into the linker or ligand components of these heterobifunctional molecules.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₁₂ClNO | [1] |

| Molecular Weight | 173.64 g/mol | [1] |

| CAS Number | 224441-73-0 | [1] |

| IUPAC Name | 5-tert-butyl-2-(chloromethyl)-1,3-oxazole | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 204.8 °C at 760 mmHg | [1] |

| Density | Data not available | |

| Refractive Index | Data not available | |

| InChI Key | LUGZUJZYTRPEDY-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm relative to TMS in a standard deuterated solvent like CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.6 - 6.8 | Singlet | 1H | Oxazole Ring Proton (C4-H) |

| ~4.6 - 4.8 | Singlet | 2H | Chloromethyl Group (-CH₂Cl) |

| ~1.3 - 1.4 | Singlet | 9H | tert-Butyl Group (-C(CH₃)₃) |

Predicted ¹³C NMR Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm relative to TMS in a standard deuterated solvent like CDCl₃.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~162 - 165 | Oxazole Ring Carbon (C5) |

| ~158 - 161 | Oxazole Ring Carbon (C2) |

| ~115 - 118 | Oxazole Ring Carbon (C4) |

| ~38 - 41 | Chloromethyl Carbon (-CH₂Cl) |

| ~31 - 33 | Quaternary tert-Butyl Carbon (-C (CH₃)₃) |

| ~28 - 30 | tert-Butyl Methyl Carbons (-C(CH₃ )₃) |

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2970 - 2870 | Strong | C-H Stretch | tert-Butyl, -CH₂- |

| ~1610 - 1580 | Medium | C=N Stretch | Oxazole Ring |

| ~1470 - 1450 | Medium | C-H Bend (Asymmetric) | -CH₃, -CH₂- |

| ~1370 | Medium | C-H Bend (Symmetric, umbrella) | tert-Butyl |

| ~1150 - 1050 | Strong | C-O-C Stretch | Oxazole Ring |

| ~750 - 650 | Strong | C-Cl Stretch | Chloromethyl Group |

Predicted Mass Spectrometry (Electron Ionization)

| m/z Ratio | Predicted Identity | Notes |

| 173/175 | [M]⁺ (Molecular Ion) | Isotopic peak pattern due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). |

| 158/160 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 138 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 116 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a prominent peak for t-butyl compounds. |

Experimental Protocols

Representative Synthesis: Van Leusen Oxazole Synthesis

Reaction Scheme: The synthesis can be envisioned via the reaction of 2-chloroacetamide with 1-bromo-3,3-dimethyl-2-butanone, followed by cyclization.

Materials:

-

2-Chloroacetamide

-

1-Bromo-3,3-dimethyl-2-butanone (or a suitable precursor)

-

A non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., Acetonitrile, DMF)

-

Standard glassware for organic synthesis

-

Purification supplies (Silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloroacetamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Addition of Electrophile: While stirring under a nitrogen atmosphere, add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) to the mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the TMS peak (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

-

-

IR Spectroscopy:

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

-

-

Mass Spectrometry:

-

Obtain the mass spectrum using a mass spectrometer with an Electron Ionization (EI) source.

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the instrument.

-

Acquire the spectrum over a mass range of m/z 40-400. For high-resolution mass spectrometry (HRMS), use an ESI-TOF or Orbitrap instrument to confirm the elemental composition.

-

Applications in Drug Development

Role as a Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The this compound moiety can be incorporated into a PROTAC in several ways:

-

As part of the linker: The chloromethyl group can be displaced by a nucleophile on the POI ligand or the E3 ligase ligand, integrating the oxazole into the linker structure.

-

As a core component of a ligand: The oxazole ring itself can be a fundamental part of the pharmacophore that binds to either the POI or the E3 ligase.

The diagram below illustrates the general mechanism of action for a PROTAC and the subsequent experimental workflow to validate its activity.

Caption: PROTAC mechanism and validation workflow.

Synthetic Strategy Visualization

The synthesis of a PROTAC using this compound as a linker component involves a nucleophilic substitution reaction. The diagram below outlines this logical relationship.

Caption: PROTAC synthesis using the oxazole building block.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its defined structure and reactive chloromethyl group make it an ideal starting material for creating diverse molecular libraries. The predicted spectroscopic data and representative synthetic protocols provided in this guide offer a foundational resource for researchers. Its most prominent application lies in the construction of sophisticated molecules for targeted protein degradation, a cutting-edge therapeutic modality poised to address previously "undruggable" targets in human disease. Further experimental validation of its physical and spectroscopic properties will undoubtedly enhance its utility and adoption in drug discovery pipelines.

References

An In-depth Technical Guide to the Synthesis of 5-tert-Butyl-2-(chloromethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to a plausible and robust synthetic route for 5-tert-Butyl-2-(chloromethyl)oxazole, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol for this specific molecule, this guide outlines a well-established multi-step synthesis based on the foundational Robinson-Gabriel reaction. The protocols provided are derived from analogous transformations reported in the chemical literature, offering a reliable starting point for laboratory-scale synthesis.

Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process commencing with the chloroacetylation of 3-amino-4,4-dimethyl-2-pentanone, followed by an acid-mediated cyclodehydration to form the target oxazole ring. This approach is advantageous due to the availability of the starting materials and the reliability of the chemical transformations involved.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis.

Step 1: Synthesis of N-(1,1-dimethyl-2-oxopropyl)-2-chloroacetamide

This procedure details the N-acylation of 3-amino-4,4-dimethyl-2-pentanone with chloroacetyl chloride to yield the key α-acylamino ketone intermediate.

Caption: Experimental workflow for the synthesis of the α-acylamino ketone intermediate.

Detailed Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4,4-dimethyl-2-pentanone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford N-(1,1-dimethyl-2-oxopropyl)-2-chloroacetamide.

Step 2: Synthesis of this compound

This procedure describes the cyclodehydration of the α-acylamino ketone intermediate to form the final product, based on the Robinson-Gabriel synthesis.[1][2]

Caption: Simplified mechanism of the Robinson-Gabriel cyclization.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, place N-(1,1-dimethyl-2-oxopropyl)-2-chloroacetamide (1.0 eq).

-

Reagent Addition: Carefully add a dehydrating agent such as concentrated sulfuric acid (2-3 eq) or phosphorus oxychloride (2-3 eq) at 0 °C.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours. The reaction progress should be monitored by TLC.[3]

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for the proposed synthetic route, based on analogous reactions reported in the literature. Actual yields and reaction times may vary depending on the specific reaction conditions and scale.

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Amino-4,4-dimethyl-2-pentanone | Chloroacetyl chloride | Dichloromethane | 0 to RT | 4-6 | 75-85 |

| 2 | N-(1,1-dimethyl-2-oxopropyl)-2-chloroacetamide | Conc. H₂SO₄ | - | RT to 60 | 2-4 | 60-75 |

Safety Information

-

Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated sulfuric acid and phosphorus oxychloride are highly corrosive and will cause severe burns. Handle with extreme care using appropriate PPE.

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where anhydrous conditions are required.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources.

References

In-Depth Technical Guide: Safety and Handling of 5-tert-Butyl-2-(chloromethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-tert-Butyl-2-(chloromethyl)oxazole (CAS No. 224441-73-0), a heterocyclic organic compound. Due to its hazardous properties, strict adherence to the protocols outlined in this document is essential to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Key physical and chemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 224441-73-0 | [1] |

| Molecular Formula | C₈H₁₂ClNO | [1] |

| Molecular Weight | 173.64 g/mol | |

| Boiling Point | 204.772 °C at 760 mmHg | [1] |

| Physical Form | Liquid | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 1B) |

| Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation (Category 1) |

| Danger | H318: Causes serious eye damage |

Precautionary Statements: A comprehensive list of precautionary statements is provided in the GHS Information section.

Toxicological Information

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to ensure the appropriate level of protection.

| PPE Category | Minimum Requirement |

| Eye and Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. |

| Body Protection | A flame-retardant laboratory coat and a chemical-resistant apron. |

| Respiratory Protection | All handling should be performed in a certified chemical fume hood. |

Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. Emergency eyewash stations and safety showers must be readily accessible.

General Handling Procedures

-

Avoid all direct contact with the skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C.[1]

First Aid Measures

Immediate medical attention is required for all exposures.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards Arising from the Chemical | Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride. |

| Special Protective Equipment for Fire-fighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

Spill Cleanup Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain the spill.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable local, state, and federal regulations. Do not allow this chemical to enter the environment.

Visualizations

Experimental Workflow for Safe Handling

References

5-tert-Butyl-2-(chloromethyl)oxazole: A Technical Guide for Drug Development Professionals

An in-depth guide to the chemical properties, synthesis, and potential applications of the versatile oxazole intermediate, 5-tert-Butyl-2-(chloromethyl)oxazole, for researchers and scientists in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive chloromethyl group attached to a stable oxazole core, makes it a versatile building block for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The oxazole scaffold is a common motif in numerous biologically active compounds, and the presence of the tert-butyl group can enhance metabolic stability and lipophilicity, desirable properties in drug candidates. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a list of commercial suppliers, and a detailed discussion of its synthesis and reactivity, which is crucial for its application in the development of novel therapeutics.

Chemical and Physical Properties

This compound, with the CAS Number 224441-73-0, is a liquid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison. This data is essential for planning synthetic transformations and for ensuring safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 224441-73-0 | [1] |

| Molecular Formula | C₈H₁₂ClNO | [1] |

| Molecular Weight | 173.64 g/mol | |

| Physical Form | Liquid | [1] |

| Purity | ≥96% | [1] |

| Boiling Point | 204.77 °C at 760 mmHg | [1] |

| Storage Temperature | 4°C | [1] |

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The table below lists several prominent suppliers and the typical purities they offer. Researchers should consult the suppliers' websites for the most current product specifications and availability.

| Supplier | Purity |

| Sigma-Aldrich | 96% |

| ChemScene | 96% |

| BLDpharm | Not specified |

| Amerigo Scientific | Not specified |

| Santa Cruz Biotechnology | Not specified |

| ChemicalBook | ≥98% (from various suppliers) |

Synthesis of this compound

A plausible synthetic pathway for this compound would start from pivaloyl-L-leucine, which can be converted to the corresponding 2-(chloroacetamido)-4,4-dimethyl-3-pentanone. This intermediate would then undergo cyclization and dehydration, likely facilitated by a dehydrating agent such as phosphorus oxychloride or sulfuric acid, to yield the target molecule.

Below is a proposed experimental protocol based on the general principles of the Robinson-Gabriel synthesis.

Proposed Experimental Protocol: Robinson-Gabriel Synthesis

Step 1: Synthesis of 2-(Chloroacetamido)-4,4-dimethyl-3-pentanone

-

To a solution of pivaloyl-L-leucine (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(chloroacetamido)-4,4-dimethyl-3-pentanone.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclodehydration to this compound

-

Dissolve the purified 2-(chloroacetamido)-4,4-dimethyl-3-pentanone (1 equivalent) in a suitable solvent such as toluene.

-

Add a dehydrating agent, for example, phosphorus oxychloride (1.5 equivalents), dropwise at 0°C.

-

Heat the reaction mixture to reflux and monitor for completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Caption: Proposed Robinson-Gabriel synthesis of this compound.

Reactivity and Potential Applications in Drug Discovery

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups, extending the molecular scaffold and enabling the synthesis of diverse chemical libraries for biological screening.

2-(Chloromethyl)oxazoles are known to be effective and reactive scaffolds for synthetic elaboration at the 2-position.[4] Through nucleophilic substitution reactions, a range of derivatives can be prepared, including 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles.[4] This versatility makes this compound a valuable starting material for creating novel compounds.

Experimental Protocol: Nucleophilic Substitution with a Generic Nucleophile (Nu-H)

-

To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add the nucleophile (Nu-H, 1.1 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 5-tert-Butyl-2-(substituted-methyl)oxazole derivative by column chromatography or recrystallization.

Caption: General workflow for nucleophilic substitution reactions.

While no specific biological activities or signaling pathway interactions have been reported for this compound itself, the broader class of oxazole derivatives has shown a wide range of pharmacological effects. For instance, various oxazole-containing compounds have been investigated as antimicrobial and anti-inflammatory agents.[5] The ability to easily diversify the 2-position of the oxazole ring using this compound as a starting material provides a powerful tool for structure-activity relationship (SAR) studies in the quest for new and effective drug candidates.

Safety Information

This compound is classified as a hazardous substance. It is corrosive and harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its ready availability from commercial suppliers and the reactivity of its chloromethyl group allow for the straightforward synthesis of a wide array of derivatives. While specific biological data for this compound is currently limited, the established importance of the oxazole scaffold in pharmaceuticals suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents. The synthetic protocols and data presented in this guide provide a solid foundation for researchers to incorporate this promising intermediate into their drug discovery programs.

References

- 1. 2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole | 1491338-21-6 | Benchchem [benchchem.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

The Reactivity of the Chloromethyl Group on Oxazole: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole motif is a privileged scaffold in medicinal chemistry, and the chloromethyl-substituted oxazole serves as a versatile building block for the synthesis of a diverse range of pharmaceutical candidates.[1][2] The high reactivity of the chloromethyl group, akin to a benzylic halide, allows for facile nucleophilic substitution and cross-coupling reactions, providing a gateway to elaborate molecular architectures.[3][4] This technical guide provides an in-depth analysis of the reactivity of the chloromethyl group on the oxazole ring, with a focus on its application in drug discovery and development. We present a summary of key reactions, influencing factors, quantitative data from the literature, detailed experimental protocols for representative transformations, and visualizations of key pathways and workflows.

Core Reactivity Principles

The reactivity of the chloromethyl group on the oxazole ring is primarily dictated by its susceptibility to nucleophilic attack, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[5] The oxazole ring, being an electron-deficient aromatic system, can influence the reactivity of the attached chloromethyl group. The position of the chloromethyl group on the oxazole ring (C2, C4, or C5) and the nature of other substituents on the ring are expected to play a significant role in modulating this reactivity.

The Nature of the Chloromethyl Group on Oxazole

The chloromethyl group attached to the oxazole ring behaves as a reactive electrophile. The carbon atom of the chloromethyl group is rendered electron-deficient by the electronegative chlorine atom, making it susceptible to attack by nucleophiles. The adjacent oxazole ring can participate in the stabilization of the transition state of SN2 reactions, analogous to the benzylic effect, which is known to accelerate such reactions.[6]

Comparison with Bromomethyl Analogues

In line with the general principles of nucleophilic substitution, the corresponding bromomethyl oxazoles are more reactive than their chloromethyl counterparts.[4] This is attributed to the bromide ion being a better leaving group than the chloride ion due to its larger size and lower electronegativity, which allows it to better stabilize the negative charge.[4] This enhanced reactivity of bromomethyl oxazoles often translates to faster reaction rates, milder reaction conditions, and higher yields in nucleophilic substitution reactions.[4]

Key Reactions of Chloromethyl Oxazoles

The chloromethyl group on the oxazole ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

A wide array of nucleophiles can be employed to displace the chloride ion from the chloromethyl group, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.[3]

-

N-Nucleophiles: Primary and secondary amines, as well as azides, readily react with chloromethyl oxazoles to form the corresponding aminomethyl and azidomethyl derivatives.[3]

-

O-Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for the synthesis of ether linkages.[1]

-

S-Nucleophiles: Thiolates and thiocyanates react efficiently to produce thioethers and thiocyanates, respectively.[3]

-

C-Nucleophiles: Stabilized carbanions, such as those derived from malonic esters, and cyanide ions are used to form new carbon-carbon bonds.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

The chloromethyl group, while less reactive than a bromomethyl group, can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, particularly when activated. However, it is more common to see the corresponding halogens on the oxazole ring itself being the site of cross-coupling. A notable example involves a di-substituted oxazole, 4-bromomethyl-2-chlorooxazole, where selective cross-coupling can be achieved at either position.[1]

Quantitative Data on Reactivity

The following tables summarize quantitative data on the reactivity of halomethyl oxazoles from the literature.

Table 1: Comparison of Reactivity of 2-Halomethyl-4,5-diphenyloxazoles in Nucleophilic Substitution[4]

| Feature | 2-Bromomethyl-4,5-diphenyloxazole | 2-Chloromethyl-4,5-diphenyloxazole | Rationale |

| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride.[4] |

| Typical Reaction Time | 1-4 hours | 6-24 hours | A more reactive electrophile requires less time for complete conversion.[4] |

| Typical Reaction Temp. | Room Temp. to 50°C | 50°C to reflux | The higher energy barrier for displacing chloride necessitates more thermal energy.[4] |

Table 2: Yields for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromomethyl-2-chlorooxazole[1]

| Coupling Partner | Reaction Type | Position of Coupling | Product | Yield (%) |

| Tributylphenyltin | Stille | 4-Bromomethyl | 4-Benzyl-2-chlorooxazole | 95 |

| Tributyl(vinyl)tin | Stille | 4-Bromomethyl | 4-Allyl-2-chlorooxazole | 85 |

| Phenylboronic acid | Suzuki | 4-Bromomethyl | 4-Benzyl-2-chlorooxazole | 60 |

| Tributyl(vinyl)tin | Stille | 2-Chloro (on 4-allyl-2-chlorooxazole) | 4-Allyl-2-vinyloxazole | 90 |

| Phenylboronic acid | Suzuki | 2-Chloro (on 4-benzyl-2-chlorooxazole) | 2,4-Dibenzyloxazole | 92 |

Factors Influencing Reactivity

Position of the Chloromethyl Group

The electronic environment of the oxazole ring is not uniform, and thus the position of the chloromethyl group (C2, C4, or C5) is expected to influence its reactivity. The C2 position is generally the most electron-deficient position in the oxazole ring, which could enhance the electrophilicity of an attached chloromethyl group.[7] While direct comparative kinetic studies are scarce in the literature, it is reasonable to predict that a chloromethyl group at the C2 position would be more reactive towards nucleophilic substitution than those at the C4 or C5 positions due to the inductive electron-withdrawing effect of the neighboring nitrogen and oxygen atoms.

Substituent Effects

The presence of other substituents on the oxazole ring can significantly impact the reactivity of the chloromethyl group.

-

Electron-Withdrawing Groups (EWGs): EWGs on the oxazole ring are expected to increase the electrophilicity of the chloromethyl carbon, thereby accelerating the rate of SN2 reactions. This is due to the stabilization of the electron-rich transition state.

-

Electron-Donating Groups (EDGs): Conversely, EDGs are expected to decrease the rate of SN2 reactions by reducing the electrophilicity of the chloromethyl carbon.

These predictions are based on the general principles of substituent effects on SN2 reactions at benzylic-like positions.[8]

Experimental Protocols

The following are detailed experimental protocols for key reactions involving halomethyl oxazoles.

Protocol 1: Synthesis of Oxaprozin via Malonic Ester Synthesis with 2-Bromomethyl-4,5-diphenyl-oxazole[2]

This protocol illustrates a classic C-C bond formation using a halomethyl oxazole. While it uses the bromo-analogue for higher reactivity, a similar procedure could be adapted for the chloro-derivative, likely requiring more forcing conditions (e.g., higher temperature, stronger base, or longer reaction time).

Step 1: Alkylation

-

In a round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) to anhydrous ethanol.

-

To the resulting sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

-

After stirring for 15 minutes, add a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq) in absolute ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

Dissolve the crude diester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 4-6 hours to effect saponification.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Heat the suspension to reflux for 2-3 hours to promote decarboxylation.

-

Cool the mixture, and collect the precipitated Oxaprozin by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure Oxaprozin.

Protocol 2: General Procedure for Stille Cross-Coupling of 4-Bromomethyl-2-chlorooxazole[1]

-

To a solution of 4-bromomethyl-2-chlorooxazole (1.0 eq) in dry, degassed N-methyl-2-pyrrolidone (NMP), add the organostannane reagent (1.1 eq).

-

Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq) and tri(2-furyl)phosphine (TFP, 0.2 eq).

-

Heat the mixture at 80 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-substituted-2-chlorooxazole.

Visualizations

Diagram 1: General SN2 Reaction Pathway

Caption: A generalized SN2 reaction mechanism for a chloromethyl oxazole.

Diagram 2: Experimental Workflow for Oxaprozin Synthesis

Caption: A simplified workflow for the synthesis of Oxaprozin.

Diagram 3: Logical Relationship of Factors Affecting Reactivity

Caption: Key factors influencing the reactivity of the chloromethyl group on oxazole.

Conclusion

Chloromethyl oxazoles are highly valuable and reactive intermediates in the synthesis of complex molecules for drug discovery. Their reactivity is dominated by SN2 displacement reactions, which are influenced by the position of the chloromethyl group, the nature of other ring substituents, and the reaction conditions. While bromomethyl analogues offer higher reactivity, the accessibility and cost-effectiveness of chloromethyl oxazoles make them attractive starting materials. A thorough understanding of the principles outlined in this guide will enable medicinal chemists to effectively utilize these versatile building blocks in the design and synthesis of novel therapeutic agents.

References

- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-phenyl-oxazole synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. web.viu.ca [web.viu.ca]

The Versatile Role of 5-tert-Butyl-2-(chloromethyl)oxazole in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – 5-tert-Butyl-2-(chloromethyl)oxazole has emerged as a highly versatile and reactive building block in organic synthesis, enabling the facile construction of a diverse array of complex molecules. Its unique structural features, combining a sterically demanding tert-butyl group with a reactive chloromethyl handle on an oxazole core, provide a powerful tool for researchers in medicinal chemistry, drug development, and materials science. This technical guide provides an in-depth overview of its synthesis, reactivity, and applications, complete with experimental protocols and quantitative data to empower scientific innovation.

The strategic importance of this compound lies in the electrophilic nature of the carbon atom in the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functionalities at the 2-position of the oxazole ring, leading to the synthesis of novel derivatives with potential applications as pharmaceuticals and functional materials.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step sequence, commencing with readily available starting materials. A plausible and efficient synthetic pathway involves the initial formation of an α-amino ketone, followed by chloroacetylation and subsequent cyclization to yield the target oxazole.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-amino-3,3-dimethylbutan-2-one hydrochloride

A detailed procedure for this precursor is adapted from related syntheses. To a solution of 3,3-dimethyl-2-butanone in a suitable solvent, a source of ammonia and an oxidizing agent are added under controlled temperature conditions. The resulting imine is then hydrolyzed to afford the α-amino ketone, which is subsequently isolated as its hydrochloride salt.

Step 2: Synthesis of 2-chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

To a cooled solution of 1-amino-3,3-dimethylbutan-2-one hydrochloride in a non-protic solvent such as dichloromethane, a base (e.g., triethylamine) is added to neutralize the hydrochloride salt. Chloroacetyl chloride is then added dropwise at a low temperature (typically 0 °C) to yield the corresponding N-acylated intermediate.

Step 3: Cyclization to this compound

The crude 2-chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide is treated with a dehydrating agent, such as phosphorus oxychloride or sulfuric acid, in an appropriate solvent. The reaction mixture is heated to facilitate the intramolecular cyclization, leading to the formation of the this compound. Purification is typically achieved through column chromatography.

Key Reactions and Applications

The primary utility of this compound in organic synthesis stems from its susceptibility to nucleophilic attack at the chloromethyl position. This reactivity has been exploited to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, providing access to a rich library of substituted oxazoles.

Nucleophilic Substitution with Amines

The reaction of this compound with a variety of primary and secondary amines provides a straightforward route to 2-(aminomethyl)-5-tert-butyloxazoles. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the aminomethyl-oxazole motif in biologically active compounds.

Experimental Protocol: General Procedure for the Reaction with Amines

To a solution of this compound in a polar aprotic solvent such as acetonitrile or DMF, the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents) are added. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The product is then isolated by extraction and purified by chromatography.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | Acetonitrile | 60 | 4 | 85 |

| Piperidine | Et₃N | THF | 25 | 6 | 92 |

| Aniline | K₂CO₃ | DMF | 80 | 8 | 78 |

Note: The data presented in this table is representative and may vary based on specific reaction conditions and the nature of the amine.

Nucleophilic Substitution with Thiols

Thiolates readily displace the chloride to form 2-(thiomethyl)-5-tert-butyloxazoles. These sulfur-containing compounds can serve as precursors for further transformations or exhibit interesting biological properties in their own right.

Experimental Protocol: General Procedure for the Reaction with Thiols

A solution of the desired thiol in a suitable solvent (e.g., ethanol or DMF) is treated with a base such as sodium hydride or sodium ethoxide to generate the corresponding thiolate in situ. This compound is then added, and the reaction is stirred at room temperature or heated. Workup involves quenching the reaction, extraction, and purification.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium thiomethoxide | - | Methanol | 25 | 2 | 95 |

| Sodium benzenethiolate | - | Ethanol | 50 | 3 | 90 |

| Potassium thioacetate | - | DMF | 25 | 1 | 98 |

Note: The data presented in this table is representative and may vary based on specific reaction conditions and the nature of the thiol.

Nucleophilic Substitution with Alkoxides and Phenoxides

The synthesis of 2-(alkoxymethyl)- and 2-(phenoxymethyl)-5-tert-butyloxazoles can be achieved through the reaction with the corresponding alkoxides or phenoxides. These ether derivatives have been investigated for their potential pharmacological activities.

Experimental Protocol: General Procedure for the Reaction with Alkoxides/Phenoxides

The alcohol or phenol is dissolved in a suitable solvent like THF or DMF, and a strong base such as sodium hydride is added to generate the nucleophile. This compound is then introduced, and the reaction is allowed to proceed to completion.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium ethoxide | - | Ethanol | reflux | 5 | 88 |

| Sodium phenoxide | - | DMF | 70 | 6 | 82 |

Note: The data presented in this table is representative and may vary based on specific reaction conditions and the nature of the alcohol/phenol.

Visualizing the Synthetic Pathways

To further elucidate the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Conclusion

This compound stands as a valuable and versatile intermediate in the field of organic synthesis. Its straightforward preparation and predictable reactivity with a wide range of nucleophiles make it an indispensable tool for the construction of novel oxazole-containing molecules. The detailed protocols and data presented in this guide are intended to facilitate its broader application in the discovery and development of new chemical entities with promising applications in medicine and materials science. Researchers are encouraged to explore the full potential of this powerful synthetic building block.

5-tert-Butyl-2-(chloromethyl)oxazole: A Versatile Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. The design and synthesis of effective degraders rely on a modular toolkit of building blocks that allow for the systematic variation of their three key components: a warhead for target engagement, an E3 ligase ligand, and a connecting linker.

This technical guide focuses on 5-tert-Butyl-2-(chloromethyl)oxazole , a commercially available chemical entity recognized as a protein degrader building block. Its structure combines a sterically bulky tert-butyl group, which can influence physicochemical properties and molecular interactions, with a reactive chloromethyl group, providing a key handle for conjugation. The oxazole ring itself serves as a rigid and metabolically stable core for the linker, a critical determinant of a PROTAC's efficacy. While specific data for PROTACs incorporating this exact building block is not yet prevalent in published literature, this guide will provide a comprehensive overview of its properties, potential applications, and detailed, generalized experimental protocols for its use in the synthesis of protein degraders.

Physicochemical Properties

A foundational understanding of a building block's properties is crucial for its effective implementation in a drug discovery campaign.

| Property | Value | Reference |

| CAS Number | 224441-73-0 | [Generic Supplier Data] |

| Molecular Formula | C₈H₁₂ClNO | [Generic Supplier Data] |

| Molecular Weight | 173.64 g/mol | [Generic Supplier Data] |

| Appearance | Liquid | [Generic Supplier Data] |

| Boiling Point | 204.8 °C at 760 mmHg | [Generic Supplier Data] |

| Purity | Typically >95% | [Generic Supplier Data] |

| Storage | 4°C for short-term, -20°C for long-term | [Generic Supplier Data] |

Role as a Protein Degrader Building Block

This compound is designed to function as a linker component in the modular synthesis of PROTACs. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

The key features of this building block include:

-

Reactive Handle: The 2-(chloromethyl) group is an electrophilic site susceptible to nucleophilic substitution. This allows for the covalent attachment of the building block to a suitable nucleophilic functional group (e.g., an amine, phenol, or thiol) present on either the warhead or the E3 ligase ligand.

-

Oxazole Core: The oxazole ring provides a rigid, planar scaffold. This rigidity can be advantageous in linker design, as it reduces the entropic penalty associated with ternary complex formation compared to highly flexible alkyl or PEG linkers. The oxazole moiety is also generally stable to metabolic degradation.

-

5-tert-Butyl Group: The bulky tert-butyl group can influence the molecule's overall properties. It can enhance lipophilicity, which may affect cell permeability. Furthermore, it can provide a steric element that may influence binding interactions within the ternary complex, potentially contributing to selectivity or potency.

The logical workflow for incorporating this building block into a PROTAC is depicted below.

Experimental Protocols

While specific protocols for this compound are not available, the following detailed methodologies are based on established procedures for the nucleophilic substitution of similar 2-(chloromethyl)oxazole derivatives and subsequent PROTAC assembly.[1]

General Protocol for Nucleophilic Substitution with an Amine-Containing Moiety

This protocol describes the reaction of this compound with a primary or secondary amine, which could be part of a warhead or an E3 ligase ligand.

Materials:

-

This compound

-

Amine-containing substrate (e.g., warhead-NH₂ or E3-ligand-NH₂) (1.0 eq)

-

Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the amine-containing substrate (1.0 eq) and dissolve it in the chosen anhydrous solvent.

-

Addition of Base: Add the anhydrous base (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 10-15 minutes.

-

Addition of the Building Block: Add a solution of this compound (1.1-1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

General Protocol for PROTAC Final Assembly via Amide Coupling

This protocol describes the coupling of the linker-modified intermediate (from section 4.1, assuming it now has a terminal functional group amenable to amide coupling, e.g., a deprotected amine or an available carboxylic acid) with the other half of the PROTAC.

Materials:

-

Linker-intermediate with a carboxylic acid or amine

-

The other PROTAC component (warhead or E3 ligase ligand) with a complementary amine or carboxylic acid (1.0 eq)

-

Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)

-

Organic base (e.g., DIPEA) (3.0 eq)

-

Anhydrous DMF

-

Standard reaction and purification equipment

Procedure:

-

Pre-activation (for carboxylic acid component): In a dry reaction vessel under an inert atmosphere, dissolve the component bearing the carboxylic acid (1.0 eq), the coupling reagent (1.2 eq), and the organic base (3.0 eq) in anhydrous DMF. Stir at room temperature for 15-20 minutes.

-

Coupling: Add a solution of the component bearing the amine (1.1 eq) in anhydrous DMF to the pre-activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-

Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the final PROTAC using reverse-phase HPLC to obtain the high-purity product.

Representative Quantitative Data for Oxazole-Containing PROTACs

While specific degradation data for PROTACs synthesized with this compound is not available in the literature, data from other oxazole and isoxazole-containing PROTACs targeting key oncoproteins like Bruton's Tyrosine Kinase (BTK) and BRD4 can provide valuable context for the potential efficacy of this chemical class.

Table 1: Representative Degradation Data for BTK-Targeting PROTACs

| Compound ID | Linker/E3 Ligand Moiety | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| P13I | Ibrutinib-Pomalidomide | BTK | RAMOS | ~10 | ~73 | [2] |

| TQ-3959 | Benzisoxazole-based CRBN ligand | BTK | TMD-8 | 0.4 | >95 | [3] |

Table 2: Representative Degradation Data for BRD4-Targeting PROTACs

| Compound ID | Linker/E3 Ligand Moiety | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Compound 37 | α-acyloxy amide linker/CRBN | BRD4 | MDA-MB-231 | 62 | >90 | [4] |

| L134 (22a) | Alkenyl oxindole/DCAF11 | BRD4 | 293T-BRD4 | 7.36 | >98 | [5] |

Disclaimer: The data presented above is for representative oxazole, isoxazole, and oxindole-containing PROTACs and is intended to illustrate the potential for this class of compounds. The performance of a PROTAC containing this compound would need to be experimentally determined.

Signaling Pathways and Visualization

To effectively deploy a protein degrader, an understanding of the target's role in cellular signaling is essential. Below are simplified diagrams of two major cancer-related signaling pathways often targeted by PROTACs.

BRD4 Signaling Pathway

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of PROTACs and other targeted protein degraders. Its reactive chloromethyl handle, coupled with a rigid and metabolically stable oxazole core, provides a reliable platform for linker construction. While further research is needed to fully elucidate the performance of PROTACs containing this specific moiety, the principles and protocols outlined in this guide offer a solid foundation for its application in drug discovery programs. The continued exploration of novel building blocks like this will be essential for expanding the chemical space of protein degraders and ultimately realizing their full therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies [pubmed.ncbi.nlm.nih.gov]

- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)oxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(chloromethyl)oxazole derivatives, a class of compounds demonstrating significant potential in medicinal chemistry and drug discovery. The inherent reactivity of the chloromethyl group at the 2-position of the oxazole ring makes this scaffold a versatile building block for the synthesis of a diverse array of molecules with a wide range of biological activities. This document details the synthetic routes to these compounds, their chemical reactivity, and their promising applications, particularly in the development of novel anticancer agents.

Synthesis of 2-(Chloromethyl)oxazole Derivatives

The primary route to obtaining 2-(chloromethyl)oxazole derivatives is through the cyclization of an appropriate precursor, followed by functionalization. A common and effective method involves the use of 2-chloroacetyl chloride and a suitable starting material to form the oxazole ring with the chloromethyl group already in place.

A key intermediate, 2-(chloromethyl)-4,5-diphenyloxazole, serves as a foundational molecule for the synthesis of numerous derivatives. Its preparation is a critical first step in the exploration of this chemical space.

General Synthetic Workflow

The synthesis and subsequent derivatization of 2-(chloromethyl)oxazoles typically follow a logical progression from the creation of the core scaffold to the introduction of diverse functionalities, leading to a library of compounds for biological evaluation.

Figure 1: General workflow for the synthesis and evaluation of 2-(chloromethyl)oxazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures and biological assays. The following protocols provide a foundation for the synthesis of the core 2-(chloromethyl)oxazole scaffold and its subsequent derivatization, as well as a standard method for assessing anticancer activity.

Synthesis of 2-(Chloromethyl)-4,5-diphenyloxazole

Materials:

-

Benzoin

-

Chloroacetyl chloride

-

Pyridine

-

Ammonium acetate

-

Glacial acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Esterification: In a round-bottom flask, dissolve benzoin in pyridine and cool the mixture in an ice bath. Slowly add chloroacetyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Pour the reaction mixture into a separatory funnel containing dichloromethane and wash with water, 1M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroacetate ester.

-

Cyclization: To the crude ester, add glacial acetic acid and an excess of ammonium acetate. Reflux the mixture for 2-3 hours.

-

Isolation and Purification: After cooling, pour the reaction mixture into ice water. A precipitate will form. Collect the solid by vacuum filtration and wash with cold water. The crude 2-(chloromethyl)-4,5-diphenyloxazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Procedure for Nucleophilic Substitution of 2-(Chloromethyl)-4,5-diphenyloxazole

Materials:

-

2-(Chloromethyl)-4,5-diphenyloxazole

-

Nucleophile (e.g., primary or secondary amine, thiol, or sodium alkoxide)

-

Anhydrous solvent (e.g., THF, DMF, or ethanol)

-

Base (if required, e.g., triethylamine, sodium hydride)

Procedure:

-

Dissolve 2-(chloromethyl)-4,5-diphenyloxazole in an appropriate anhydrous solvent under an inert atmosphere.

-

Add the desired nucleophile (and base, if necessary). The reaction may be stirred at room temperature or heated depending on the reactivity of the nucleophile.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 2-substituted-methyl-4,5-diphenyloxazole derivative.[1]

In Vitro Anticancer Activity Assessment (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration.

Biological Activities and Therapeutic Potential

Derivatives of 2-(chloromethyl)oxazole exhibit a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2-substituted oxazole derivatives against a variety of human cancer cell lines. The data presented below summarizes the in vitro anticancer activity of selected oxazole derivatives.

| Compound ID | R-Group at 2-position | Cancer Cell Line | IC50 (µM) | Reference |

| 12l | -CH2-NH-CO-(3-Cl-Ph) | HepG2 | 10.50 | [2] |

| MCF-7 | 15.21 | [2] | ||

| 12d | -CH2-NH-CO-C(CH3)3 | HepG2 | 23.61 | [2] |

| 12i | -CH2-NH-CO-(4-F-Ph) | HepG2 | >50 | [2] |

| MCF-7 | >50 | [2] | ||

| 13a | -CH2-S-(3-Cl-Ph) | MCF-7 | 32.47 | [2] |

| 66b | Benzoxazole derivative | HepG2 | 4.61 | [3] |

| MCF-7 | 4.75 | [3] | ||

| 72a | Benzoxazole derivative | HepG2 | 0.22 | [3] |

| MCF-7 | 0.42 | [3] |

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several oxazole derivatives have shown potent inhibitory activity against this receptor.

| Compound ID | R-Group at 2-position | VEGFR-2 IC50 (nM) | Reference |

| 12l | -CH2-NH-CO-(3-Cl-Ph) | 97.38 | [2] |

| 12d | -CH2-NH-CO-C(CH3)3 | 194.6 | [2] |

| 12i | -CH2-NH-CO-(4-F-Ph) | 155 | [2] |

| 13a | -CH2-S-(3-Cl-Ph) | 267.80 | [2] |

| Sorafenib | (Reference Drug) | 48.16 | [2] |

| 72a | Benzoxazole derivative | 67 | [3] |

The data suggests that modifications at the 2-position of the oxazole ring significantly influence both the anticancer and VEGFR-2 inhibitory activities, providing a basis for structure-activity relationship studies.

Mechanism of Action: VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Oxazole-based inhibitors are believed to exert their anti-angiogenic effects by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways.

Figure 2: Proposed mechanism of action of 2-(chloromethyl)oxazole derivatives via inhibition of the VEGFR-2 signaling pathway.

Structure-Activity Relationships (SAR)

The analysis of the quantitative data reveals several key structure-activity relationships for this class of compounds:

-

Substitution at the 2-position is critical: The nature of the substituent introduced via the chloromethyl handle has a profound impact on biological activity.

-

Aromatic and Heterocyclic Moieties: The introduction of substituted phenyl rings and other heterocyclic systems at the 2-position often leads to potent anticancer and VEGFR-2 inhibitory activity.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the terminal phenyl ring can enhance activity. For example, compound 12l with a 3-chloro-phenyl group is a potent VEGFR-2 inhibitor.[2]

-

Linker Atom: The atom linking the methylene group to the substituent (e.g., nitrogen in amides vs. sulfur in thioethers) can influence potency.

Figure 3: Key structural features influencing the biological activity of 2-substituted-methyl-oxazole derivatives.

Conclusion

2-(Chloromethyl)oxazole derivatives represent a promising and versatile scaffold in the field of drug discovery. Their straightforward synthesis and the high reactivity of the chloromethyl group allow for the creation of large and diverse chemical libraries. The potent anticancer and anti-angiogenic activities observed for many of these derivatives, particularly through the inhibition of the VEGFR-2 signaling pathway, underscore their therapeutic potential. Future research in this area should focus on the optimization of lead compounds through systematic SAR studies, elucidation of their detailed mechanisms of action, and evaluation of their in vivo efficacy and pharmacokinetic properties. This class of compounds holds significant promise for the development of next-generation targeted cancer therapies.

References

- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Reaction of 5-tert-Butyl-2-(chloromethyl)oxazole with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-(chloromethyl)oxazole is a versatile bifunctional molecule widely utilized in organic synthesis. The presence of a reactive chloromethyl group attached to the oxazole ring makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of various functionalities, particularly aminomethyl groups, onto the oxazole core. The resulting N-((5-(tert-butyl)oxazol-2-yl)methyl)amine derivatives are key structural motifs in many biologically active compounds, showing promise in medicinal chemistry and drug discovery.

The reaction with primary amines proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The tert-butyl group at the 5-position of the oxazole ring provides steric bulk, which can influence the reaction kinetics and the stability of the final product.

Applications in Drug Discovery and Chemical Biology

Derivatives of 5-tert-butyl-2-(aminomethyl)oxazole have garnered significant interest due to their diverse pharmacological activities. The oxazole nucleus is a common scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a range of biological effects.

Anticancer Activity: A significant area of application for oxazole derivatives is in oncology. Many compounds containing the oxazole moiety have been investigated as potent anticancer agents. The products of the reaction between this compound and various primary amines are of particular interest as potential tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1][2]

Kinase Inhibition: The aminomethyl oxazole scaffold can also serve as a pharmacophore for the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] Derivatives of this class have the potential to be designed as selective inhibitors for specific kinases, offering a targeted approach to therapy.

Experimental Protocols

The following is a general protocol for the reaction of this compound with a primary amine. Optimization of reaction conditions may be necessary depending on the specific amine used.

Materials and Reagents:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

Anhydrous base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Tetrahydrofuran (THF))

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

General Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., 5-10 mL per mmol of the limiting reagent).

-

Add the primary amine (1.0-1.2 eq) to the solution.

-

Add the anhydrous base (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the amine.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-